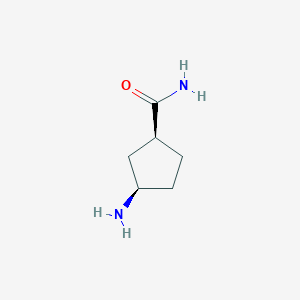

(1S,3R)-3-Aminocyclopentanecarboxamide

Description

(1S,3R)-3-Aminocyclopentanecarboxamide is a chiral cyclopentane derivative featuring an amino group at the 3-position and a carboxamide group at the 1-position of the cyclopentane ring. Its stereochemistry (1S,3R) distinguishes it from other stereoisomers, such as (1R,3S)- or (1R,3R)-configured analogs.

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(1S,3R)-3-aminocyclopentane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1 |

InChI Key |

OLHSXPNNEJJDLQ-CRCLSJGQSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H]1C(=O)N)N |

Canonical SMILES |

C1CC(CC1C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Cycloaddition and Subsequent Functionalization

A prominent method involves the use of chiral N-acyl hydroxylamine compounds reacting via asymmetric cycloaddition with cyclopentadiene to form key intermediates, which are then converted into the target compound through reduction and amide bond transformations.

Step 1: Asymmetric Cycloaddition

- React a chiral N-acyl hydroxylamine compound with cyclopentadiene in the presence of an oxidizing agent such as periodate, oxygen, hydrogen peroxide, or N-bromosuccinimide (NBS).

- This step yields an intermediate cycloadduct (Intermediate I) with defined stereochemistry.

Step 2: Hydrogenation Reduction

- Intermediate I undergoes catalytic hydrogenation to reduce double bonds and stabilize the ring system, producing Intermediate II.

Step 3: Amide Bond Cleavage

- The amido bond in Intermediate II is cleaved via hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis to yield Intermediate III or its corresponding salt.

Step 4: Final Hydrogenation

- Intermediate III is further hydrogenated and reduced to obtain (1R,3S)-3-amino-1-cyclopentanol or its amide derivative, which can be converted to (1S,3R)-3-aminocyclopentanecarboxamide by appropriate functional group transformations.

- The method ensures high optical purity and stereochemical control.

- Raw materials are simple and readily available, making the process suitable for large-scale production.

- Reaction conditions are mild, and the process is operationally straightforward.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Asymmetric cycloaddition | Chiral N-acyl hydroxylamine, cyclopentadiene, oxidizing agent (periodate, O2, H2O2, NBS) | Intermediate I (cycloadduct) |

| 2 | Hydrogenation reduction | Catalytic hydrogenation (e.g., Pd/C, H2) | Intermediate II |

| 3 | Amide bond cleavage | Hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis under acid catalysis | Intermediate III or salt |

| 4 | Hydrogenation and reduction | Catalytic hydrogenation | (1R,3S)-3-amino-1-cyclopentanol or amide |

C-H Insertion via Alkylidenecarbene Intermediate

Another synthetic route reported involves the construction of the chiral quaternary center by C-H insertion of an alkylidenecarbene intermediate generated from lithiotrimethylsilyldiazomethane and a corresponding ketone.

- Starting from L-serine, the chiral center is introduced by carbene insertion into a C-H bond adjacent to the ketone.

- This method is applied in the synthesis of related compounds such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, which shares structural similarities with the target compound.

- The approach allows for stereoselective formation of the cyclopentane ring with the amino and carboxamide functionalities in defined spatial arrangement.

Hydrogenation of Allyl Precursors

Hydrogenation of allyl-substituted precursors is a classical approach to obtain cyclopentyl-substituted glutaramide derivatives, which can be adapted to synthesize (1S,3R)-3-aminocyclopentanecarboxamide.

- Allyl compounds bearing the appropriate substituents are hydrogenated under catalytic conditions to saturate double bonds and yield the cyclopentane core.

- This method is often used in the preparation of related glutaramide derivatives with cyclopentyl substitution.

- The stereochemical outcome depends on the starting materials and hydrogenation conditions.

Source: Patent US20020052370A1, 2001

Comparative Analysis of Preparation Methods

| Method | Stereoselectivity | Scalability | Complexity | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric cycloaddition + reduction | High (chiral control) | High (suitable for scale-up) | Moderate (multi-step) | High optical purity, mild conditions | Requires chiral N-acyl hydroxylamine |

| C-H insertion via alkylidenecarbene | High (chiral center formed) | Moderate | High (carbene chemistry) | Direct quaternary center formation | Specialized reagents, sensitive steps |

| Hydrogenation of allyl precursors | Moderate to high | High | Low to moderate | Straightforward hydrogenation step | Less control over stereochemistry |

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with carboxylic acids and other carbonyl-containing compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and carboxylic acids for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different applications.

Scientific Research Applications

rac-(1R,3S)-3-aminocyclopentane-1-carboxamide has been extensively studied for its applications in:

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-aminocyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Cyclopentane Derivatives

Q & A

Q. What are the common synthetic routes for (1S,3R)-3-Aminocyclopentanecarboxamide?

The synthesis typically involves stereoselective reduction of a cyclopentanone precursor followed by functionalization. For example:

- Reductive amination : Cyclopentanone derivatives are reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), followed by HCl treatment to form the hydrochloride salt .

- Chiral induction : Asymmetric synthesis methods employ chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric excess (>98% ee) .

- Key reagents : Thionyl chloride (SOCl₂) for carboxyl group activation, and tert-butoxycarbonyl (Boc) groups for amino protection .

Q. How is the stereochemistry of (1S,3R)-3-Aminocyclopentanecarboxamide confirmed?

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice diffraction patterns .

- NMR spectroscopy : Coupling constants (e.g., vicinal ) and NOE correlations distinguish cis/trans diastereomers .

- Chiral HPLC : Uses columns like Chiralpak® IA/IB to separate enantiomers and quantify optical purity .

Q. What experimental conditions are critical for stabilizing (1S,3R)-3-Aminocyclopentanecarboxamide?

- Storage : Under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis .

- pH control : Buffered solutions (pH 6–8) minimize degradation of the carboxamide group .

- Analytical monitoring : Regular HPLC or LC-MS checks for purity (>98%) and stability .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in enzyme inhibition or receptor binding may arise from:

- Enantiomeric impurities : Validate optical purity via chiral HPLC and compare results with enantiomerically pure standards .

- Solvent effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffer) to assess aggregation or solubility artifacts .

- Molecular docking : Computational models (e.g., AutoDock Vina) can predict binding modes and explain selectivity differences between stereoisomers .

Q. What methodologies optimize the compound’s bioavailability for in vivo studies?

- Prodrug design : Introduce ester or phosphate groups to enhance membrane permeability, followed by enzymatic cleavage in target tissues .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve solubility and prolong half-life .

- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites for structural modification .

Q. How to design experiments to study its enzyme inhibition kinetics?

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure and values under varying substrate concentrations .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) .

- Competitive inhibition studies : Compare inhibition patterns with known inhibitors (e.g., cyclopentanol derivatives) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.